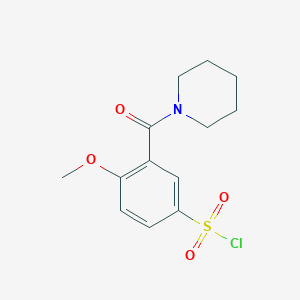

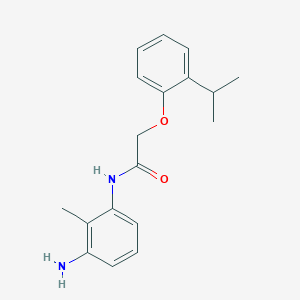

![molecular formula C9H10N4 B3174392 [2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine CAS No. 953731-28-7](/img/structure/B3174392.png)

[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine

Übersicht

Beschreibung

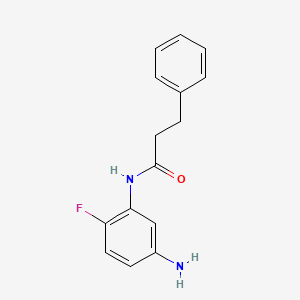

“[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine” is a compound that falls under the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The molecular formula of this compound is C9H12Cl2N4 and its molecular weight is 247.12 .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an imidazole ring through a methanamine linkage . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Research has explored various imidazole and pyridine derivatives for their biological activities. Imidazoline scaffolds, for instance, have been identified in compounds exhibiting a broad spectrum of biological activities, including potential treatments for neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases (Sa̧czewski, Kornicka, & Balewski, 2016). Similarly, pyridine derivatives are recognized for their roles in various medicinal applications, demonstrating activities such as antifungal, antibacterial, and anticancer (Abu-Taweel et al., 2022).

Chemosensing Applications

Pyridine derivatives have been employed as effective chemosensors for the determination of different species, including anions, cations, and neutral molecules. Their ability to form coordination as well as hydrogen bonds makes them suitable for sensing applications (Abu-Taweel et al., 2022).

Material Science and Solid-Phase Extraction

Ionic liquid-modified materials, incorporating imidazole and pyridine moieties, have been developed for use in solid-phase extraction, chromatography, and capillary electrochromatography. These materials demonstrate the unique properties of ionic liquids, enhancing the performance of separation processes (Vidal, Riekkola, & Canals, 2012).

Catalysis and Organic Synthesis

Imidazole and pyridine rings play crucial roles in catalysis and organic synthesis. The chemistry and applications of heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, are vital in areas such as asymmetric catalysis, drug development, and the formation of metal complexes (Li et al., 2019).

Biological and Chemical Properties Exploration

The study of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, provides insights into their chemical and biological properties. These derivatives exhibit a range of biological activities, highlighting the importance of the imidazole scaffold in synthesizing bioactive molecules (Abdurakhmanova et al., 2018).

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The mode of action is likely dependent on the specific target and the biochemical context.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects depending on the specific target and biochemical context .

Eigenschaften

IUPAC Name |

(2-imidazol-1-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTSFNDKOUQLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

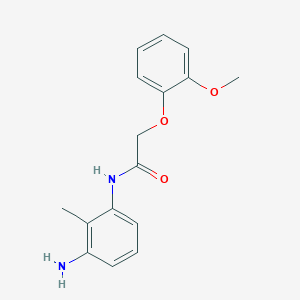

![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B3174320.png)

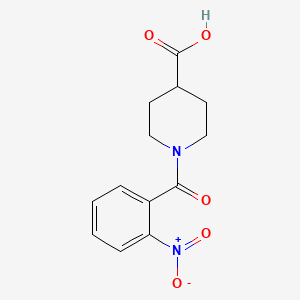

![[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174381.png)

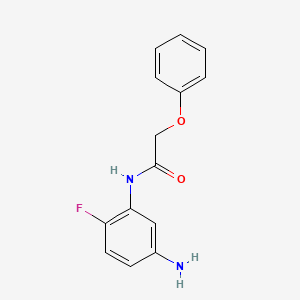

![5-[(4-Ethylpiperazin-1-YL)carbonyl]-2-methylaniline](/img/structure/B3174413.png)